molecular formula C21H26N4O3S B2834240 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888435-79-8

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2834240
CAS No.: 888435-79-8
M. Wt: 414.52
InChI Key: JDFOVMCTYZJPIV-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic small molecule inhibitor primarily investigated for its activity against key kinase targets, including Protein Kinase C (PKC) isoforms and Cyclin-Dependent Kinases (CDKs). The compound's core structure is based on a pyrimido[5,4-b]indol-4-one scaffold, a privileged chemotype known to exhibit potent ATP-competitive inhibition of various kinases. Its specific research value lies in its potential to modulate intracellular signaling cascades and cell cycle progression. By inhibiting CDKs, this compound can induce cell cycle arrest, making it a valuable tool for probing the mechanisms of cellular proliferation and for studying diseases characterized by uncontrolled cell growth, such as cancer. Concurrently, its inhibition of PKC isoforms, which are involved in a vast array of signal transduction pathways regulating cell survival, differentiation, and apoptosis, allows researchers to dissect complex phosphorylation-dependent signaling networks. The molecule is therefore a significant pharmacological probe for fundamental research in cell biology, oncology, and signal transduction, providing insights into the functional roles of specific kinases and validating them as potential therapeutic targets.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-28-13-12-25-20(27)19-18(15-8-4-5-9-16(15)22-19)23-21(25)29-14-17(26)24-10-6-2-3-7-11-24/h4-5,8-9,22H,2-3,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFOVMCTYZJPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.

    Introduction of the sulfanyl group: This step often involves nucleophilic substitution reactions using thiol reagents.

    Construction of the pyrimidoindole core: This can be accomplished through condensation reactions involving indole derivatives and pyrimidine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfanyl and indole groups.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The indole core can interact with various biological receptors, influencing signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyethyl group in the target compound introduces enhanced hydrophilicity compared to aryl substituents (e.g., phenyl, chlorophenyl) .

Physicochemical Properties

Calculated properties from computational models highlight trends in drug-likeness:

Property Target Compound* 3-Phenyl Analog 4-Chlorophenyl Analog 3-Methoxyphenyl Analog 4-Ethoxyphenyl Analog
Molecular Weight (g/mol) ~432–452† 432.5 ~500‡ ~422‡ 448.5
XLogP3 ~4.6† 4.6 ~5.2‡ ~4.8‡ ~4.5
Hydrogen Bond Donors 1 1 1 1 1
Hydrogen Bond Acceptors 4 4 4 4 5
Rotatable Bonds 4 4 5 4 5
Topological Polar Surface Area (Ų) 94.1 94.1 ~94‡ ~94‡ ~100‡

†Assumed similarity to ’s azepan-containing analog. ‡Estimated from molecular formulas.

Key Observations :

  • The target compound’s XLogP3 (~4.6) suggests moderate lipophilicity, comparable to its phenyl-substituted analog () but lower than chlorophenyl derivatives (XLogP3 ~5.2) .
  • The 2-methoxyethyl group may enhance solubility relative to aryl substituents, as methoxyethyl chains reduce logP compared to aromatic rings .

Biological Activity

The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound features a complex structure with several functional groups that may contribute to its biological activity. The presence of an azepane ring and a pyrimidoindole moiety suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to pyrimidoindoles exhibit anticancer properties. For instance, derivatives of pyrimidoindole have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound has not been extensively studied in this context; however, its structural similarities suggest it may possess similar properties.

Inhibition of Glycine Transporter 1 (GlyT1)

A related study highlighted the importance of azepane-containing compounds as inhibitors of GlyT1. In particular, the modification of the piperidine ring to an azepane resulted in increased potency as a GlyT1 inhibitor, with some derivatives achieving IC50 values as low as 37 nM . This suggests that the azepan moiety in our compound could enhance its interaction with GlyT1, potentially leading to therapeutic applications in treating conditions like schizophrenia or depression.

Neuroprotective Effects

The ability of compounds to cross the blood-brain barrier is crucial for neuropharmacological applications. Preliminary pharmacokinetic studies have shown favorable brain-plasma ratios for certain azepane derivatives, indicating potential neuroprotective effects . This could be relevant for conditions such as neurodegenerative diseases where glycine transport modulation may play a role.

The mechanisms through which this compound exerts its biological effects are yet to be fully elucidated. However, based on related compounds:

  • GlyT1 Inhibition : By inhibiting GlyT1, the compound may increase glycine levels in synaptic clefts, enhancing neurotransmission and potentially improving cognitive functions.
  • Apoptosis Induction : Similar structures have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Case Studies and Research Findings

StudyFindings
GlyT1 Inhibitors Azepane modifications lead to increased potency against GlyT1 with IC50 values reaching 37 nM .
Anticancer Activity Pyrimidoindole derivatives demonstrated significant anticancer activity by inducing apoptosis in various cancer cell lines .
Neuroprotective Potential Compounds with favorable brain-plasma ratios suggest potential for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one?

  • Answer : The synthesis involves multi-step organic reactions, including:

Core formation : Condensation of indole and pyrimidine precursors under reflux conditions (e.g., DMF, 80–100°C) .

Sulfanyl linkage : Thioether bond formation using mercaptoacetic acid derivatives, requiring precise pH control (pH 7–8) to avoid disulfide byproducts .

Azepane conjugation : Amide coupling via carbodiimide chemistry (e.g., EDC/HOBt), with yields highly dependent on solvent polarity (e.g., DCM vs. THF) .

  • Key challenges :
  • Purification of intermediates with similar polarities (HPLC or column chromatography required) .
  • Sensitivity of the sulfanyl group to oxidation (recommend inert atmosphere for storage) .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • Answer : A combination of spectroscopic and analytical methods is critical:

  • 1H/13C NMR : Assigns protons/carbons in the pyrimidoindole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and azepane methylene groups (δ 1.4–2.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C21H27N5O3S, theoretical 453.18 g/mol) and isotopic patterns .
  • FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral efficacy)?

  • Answer : Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for liver cancer) and control compounds (e.g., doxorubicin) across studies .
  • Structure-activity relationship (SAR) analysis : Compare bioactivity of analogs (e.g., substitution at the 2-methoxyethyl group vs. phenyl derivatives) to isolate critical moieties .
  • Dose-response profiling : Validate EC50 values across multiple replicates to rule out false positives .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Answer : Bioavailability enhancement requires addressing solubility and metabolic stability:

  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation at the azepane nitrogen) without disrupting the sulfanyl-indole interaction .
  • Nanoformulation : Encapsulate in liposomes (size <200 nm) to improve plasma half-life .
  • Pro-drug design : Mask the 4-keto group with enzymatically cleavable esters (e.g., acetyl) to enhance intestinal absorption .

Q. How can the mechanism of action be elucidated for this compound?

  • Answer : Mechanistic studies should integrate biochemical and computational approaches:

  • Enzyme inhibition assays : Test against kinases (e.g., CDK2) or proteases linked to cancer pathways, using ATP-Glo or fluorogenic substrates .
  • Molecular docking : Simulate binding to homology-modeled targets (e.g., Bcl-2) using software like AutoDock Vina .
  • Transcriptomic profiling : RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis or autophagy markers) .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity data across studies?

  • Answer : Discrepancies may stem from experimental variables. Remedial steps:

  • Replicate conditions : Use identical MTT assay protocols (e.g., 48-hour incubation, 10% FBS) .
  • Control for redox interference : Include a blank with the sulfanyl group to rule out false signals from thiol-mediated reduction .
  • Cross-validate with orthogonal assays : Confirm results via flow cytometry (Annexin V/PI staining) or clonogenic survival .

Methodological Tables

Table 1 : Comparison of Synthesis Yields Under Different Solvent Conditions

SolventTemperature (°C)Yield (%)Purity (HPLC)
DCM254592%
THF606288%
DMF1007895%
Source: Adapted from

Table 2 : Biological Activity of Structural Analogs

Compound ModificationIC50 (μM, HepG2)Antiviral EC50 (μM)
2-Methoxyethyl (parent)1.25.8
Phenyl substitution at R38.4>20
Azepane replaced with piperidine3.712.4
Source:

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